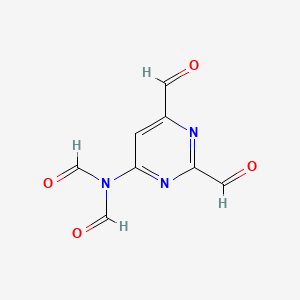
5-Ethylisoxazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylisoxazole-3-carbohydrazide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5-Ethylisoxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isoxazole-3-carboxylate with hydrazine hydrate under refluxing conditions. This reaction yields this compound as the primary product .
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
5-Ethylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as copper or ruthenium . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Ethylisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells and reduce the production of tumor necrosis factor (TNF-α) in human whole blood cell cultures . These effects are often mediated through the activation of apoptotic pathways and the modulation of immune responses.
Comparaison Avec Des Composés Similaires
5-Ethylisoxazole-3-carbohydrazide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbohydrazide: Similar in structure but with a methyl group instead of an ethyl group.
5-Phenylisoxazole-3-carbohydrazide: Contains a phenyl group, which imparts different biological activities.
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
707536-50-3 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-ethyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-3-5(9-11-4)6(10)8-7/h3H,2,7H2,1H3,(H,8,10) |
Clé InChI |
KRYPKOCGGJVFGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NO1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)

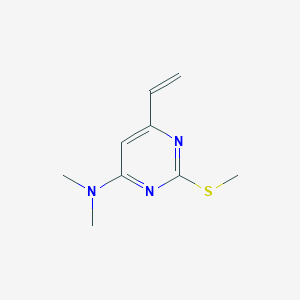


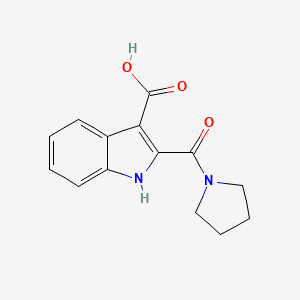

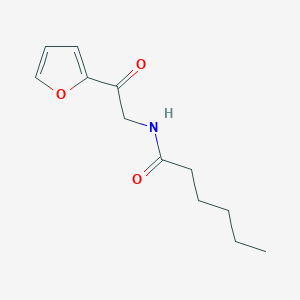

![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
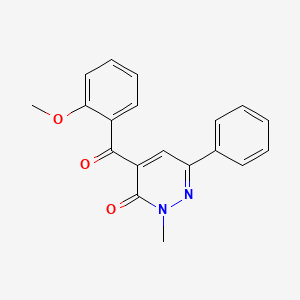
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
